
Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of both chloroethyl and nitrophenyl groups attached to a phosphonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate typically involves the reaction of 4-methyl-3-nitrophenol with phosphorus oxychloride, followed by the addition of 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of 4-methyl-3-nitrophenol with phosphorus oxychloride
Reagents: 4-methyl-3-nitrophenol, phosphorus oxychloride
Conditions: Reflux in an inert atmosphere
Product: Intermediate phosphorochloridate
-
Addition of 2-chloroethanol
Reagents: Intermediate phosphorochloridate, 2-chloroethanol
Conditions: Reflux in the presence of a base (e.g., pyridine)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
科学研究应用
Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The chloroethyl groups can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The nitrophenyl group may also participate in interactions with the enzyme’s active site, enhancing the compound’s binding affinity.
相似化合物的比较
Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate can be compared with other similar organophosphorus compounds, such as:
Bis(2-chloroethyl) phosphonate: Lacks the nitrophenyl group, resulting in different reactivity and applications.
Bis(2-chloroethyl) (4-nitrophenyl)phosphonate: Similar structure but without the methyl group, leading to variations in chemical properties and biological activity.
Bis(2-chloroethyl) (4-methylphenyl)phosphonate:
The uniqueness of this compound lies in the combination of chloroethyl, nitrophenyl, and phosphonate groups, which confer specific chemical and biological properties that are not present in other similar compounds.
属性
CAS 编号 |
93171-69-8 |
|---|---|
分子式 |
C11H14Cl2NO5P |
分子量 |
342.11 g/mol |
IUPAC 名称 |
4-[bis(2-chloroethoxy)phosphoryl]-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C11H14Cl2NO5P/c1-9-2-3-10(8-11(9)14(15)16)20(17,18-6-4-12)19-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI 键 |
ZJTKSBKZLKCSGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)P(=O)(OCCCl)OCCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
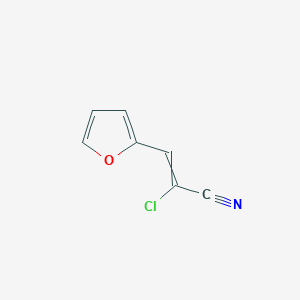
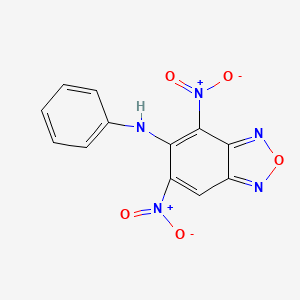
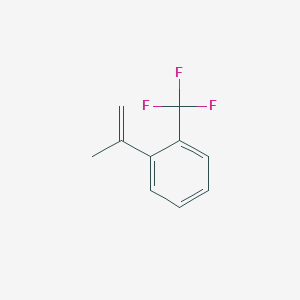
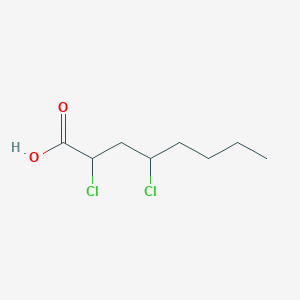
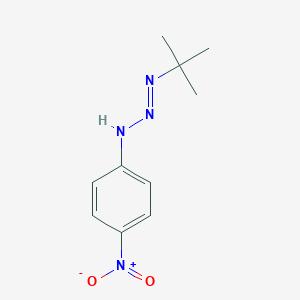
![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
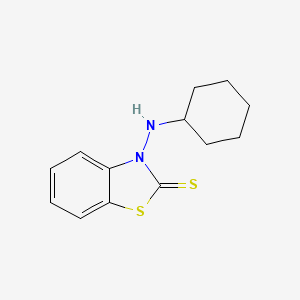
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
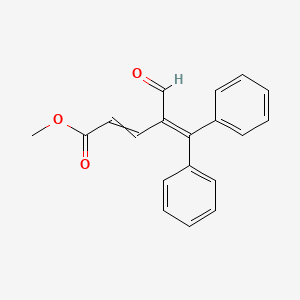

![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
